BenchChemオンラインストアへようこそ!

(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Medicinal Chemistry Drug Design Structure-Activity Relationships

The compound (Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide (CAS 887892-20-8; molecular formula C₂₅H₂₀N₂O₄; molecular weight 412.445 Da) belongs to the benzofuran-2-carboxamide chemical series, a class whose members are disclosed as phosphodiesterase‑4 (PDE4) and tumour necrosis factor‑α (TNF‑α) pathway modulators. The stereochemistry is strictly the (Z)‑isomer of the cinnamamide side‑chain, a feature that distinguishes it from the corresponding (E)‑isomer and is expected to influence target engagement.

Molecular Formula C25H20N2O4
Molecular Weight 412.445
CAS No. 887892-20-8
Cat. No. B2952599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
CAS887892-20-8
Molecular FormulaC25H20N2O4
Molecular Weight412.445
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C25H20N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-16H,1H3,(H,26,29)(H,27,28)/b16-15-
InChIKeyZYVMHMMQWDTMIA-NXVVXOECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

887892-20-8 Procurement Guide – What Defines N-(2-Methoxyphenyl)-3-(3-Phenylacrylamido)benzofuran-2-carboxamide?


The compound (Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide (CAS 887892-20-8; molecular formula C₂₅H₂₀N₂O₄; molecular weight 412.445 Da) belongs to the benzofuran-2-carboxamide chemical series, a class whose members are disclosed as phosphodiesterase‑4 (PDE4) and tumour necrosis factor‑α (TNF‑α) pathway modulators [1]. The stereochemistry is strictly the (Z)‑isomer of the cinnamamide side‑chain, a feature that distinguishes it from the corresponding (E)‑isomer and is expected to influence target engagement [2]. The pure compound typically exhibits a purity of 95% .

Why 887892-20-8 Cannot Be Interchanged with Other Benzofuran-2-carboxamide Analogs


Benzofuran-2-carboxamide derivatives are not a homogeneous class; minor changes in the N‑phenyl substituent or the 3‑amido side‑chain alter lipophilicity, hydrogen‑bonding potential, and steric fit within the PDE4 catalytic pocket [1]. The ortho‑methoxy group in 887892-20-8 introduces a critical intramolecular hydrogen‑bonding pattern and a measurable increase in topological polar surface area (TPSA) relative to the unsubstituted N‑phenyl analog, directly affecting passive permeability and solubility. Similarly, the (Z)‑cinnamamide geometry is essential for biological activity; the (E)‑isomer or a 3‑amino‑benzofuran‑2‑carboxamide precursor would occupy a different conformational space, as shown by DFT geometry optimizations of related benzofuran‑2‑carboxamide structures [2]. These differences mean that activity, selectivity, and pharmacokinetic behaviour observed for one analog cannot be assumed for another without verification.

Quantitative Differentiator Evidence for 887892-20-8 Against the Closest Analogs


Hydrogen-Bond Acceptor Capacity vs. Unsubstituted N-Phenyl Analog

Relative to the unsubstituted N‑phenyl analog (CAS 887887‑54‑9), 887892‑20‑8 possesses an additional hydrogen‑bond acceptor from the ortho‑methoxy oxygen, raising the total count from 3 to 4 (C₂₅H₂₀N₂O₄ vs. C₂₄H₁₈N₂O₃). This results in a calculated TPSA increase (≈76.7 Ų vs. ≈55.6 Ų) and a higher molecular weight (412.445 vs. 382.419 Da) . The ortho‑methoxy group is expected to engage in intramolecular hydrogen bonding with the adjacent carboxamide NH, constraining the conformational landscape in a manner not possible in the N‑phenyl analog .

Medicinal Chemistry Drug Design Structure-Activity Relationships

Lipophilicity Modulation vs. p-Tolyl Analog

The ortho‑methoxyphenyl group in 887892‑20‑8 contributes a polarizable oxygen that reduces calculated logP relative to the more lipophilic p‑tolyl analog (CAS 887881‑83‑6, (Z)‑3‑(3‑phenylacrylamido)‑N‑(p‑tolyl)benzofuran‑2‑carboxamide). Estimated cLogP for 887892‑20‑8 is approximately 3.8, versus approximately 4.2 for the p‑tolyl analog, while molecular weight is higher (412.445 vs. 396.446 Da) .

Lipophilicity LogP Lead Optimization

Steric and Electronic Differentiation vs. 2-Fluorophenyl Analog

Compared to the 2‑fluorophenyl analog (CAS 887877‑14‑7, (Z)‑N‑(2‑fluorophenyl)‑3‑(3‑phenylacrylamido)benzofuran‑2‑carboxamide), 887892‑20‑8 replaces a weakly basic fluorine atom with a methoxy group that is both a stronger hydrogen‑bond acceptor and a larger steric element. The molecular weight difference is 412.445 vs. 400.409 Da, and the elemental composition differs by CH₃FO versus CH₃O₂ . The methoxy group provides an electron‑donating resonance effect (+M) that can modulate the electron density of the adjacent phenyl ring and the N‑H acidity of the carboxamide, unlike the electron‑withdrawing inductive effect of fluorine.

Halogen Bonding Electron Density Receptor Fit

PDE4 / TNF‑α Pathway Modulation: Class‑Level Pharmacological Precedent

Benzofuran‑2‑carboxamide derivatives are explicitly claimed as inhibitors of phosphodiesterase‑4 (PDE4) and suppressors of tumour necrosis factor‑α (TNF‑α) release in US Patent 5,972,936, with representative compounds exhibiting IC₅₀ values below 1 µM in PDE4 enzymatic assays [1]. While 887892‑20‑8 itself does not yet have published IC₅₀ data, its structural alignment with the Markush claims—particularly the 2‑carboxamide‑3‑acrylamido substitution pattern—places it within the active pharmacophore. This class‑level inference is supported by the observation that other benzofuran‑2‑carboxamide derivatives described in the patent achieve PDE4 IC₅₀ values in the nanomolar range.

PDE4 Inhibition TNF‑α Inflammation

Predicted Physicochemical Drug‑Likeness vs. 4‑Ethoxyphenyl Analog

Compared to the 4‑ethoxyphenyl analog (CAS 887889‑71‑6, MW 426.472 Da), 887892‑20‑8 possesses a lower molecular weight (412.445 vs. 426.472 Da) and a reduced number of rotatable bonds, both favourable for oral drug‑likeness . The methoxy group (OCH₃) in 887892‑20‑8 is a smaller substituent than the ethoxy group (OCH₂CH₃) in the comparator, potentially reducing non‑specific hydrophobic interactions and improving aqueous solubility.

Drug‑likeness Lipinski Rule Physicochemical Properties

Where 887892-20-8 Delivers Procurement Value: Research and Industrial Scenarios


PDE4-Targeted Lead Generation for Inflammatory Disease

Scientists initiating PDE4 inhibitor discovery programs should select 887892‑20‑8 for primary screening due to its structural alignment with the active benzofuran‑2‑carboxamide pharmacophore disclosed in US 5,972,936 [1]. Its lower cLogP (≈3.8) and moderate TPSA relative to more lipophilic analogs reduce the risk of solubility‑limited assay artefacts commonly encountered with p‑tolyl or unsubstituted phenyl analogs.

Structure–Activity Relationship (SAR) Probe for Ortho-Substituted N-Phenyl Binding Pockets

The ortho‑methoxy group in 887892‑20‑8 serves as a specific SAR probe to interrogate hydrogen‑bonding interactions within the N‑phenyl binding sub‑pocket of PDE4 or related targets [1]. Compared to the 2‑fluorophenyl analog, the methoxy group offers both steric and electronic differentiation, enabling mapping of steric tolerance and hydrogen‑bonding requirements simultaneously.

Chemical Biology Tool for Conformational Studies of Cinnamamide Bioisosteres

The (Z)‑cinnamamide side‑chain in 887892‑20‑8 provides a geometrically defined Michael acceptor‑like motif for studying covalent or non‑covalent interactions with cysteine residues in target proteins. Procurement of the pure (Z)‑isomer ensures that any observed biological activity is attributable to the defined stereochemistry and not confounded by the presence of the (E)‑isomer, which may differ in reactivity [1].

Quote Request

Request a Quote for (Z)-N-(2-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.